molecular formula C11H17N B2646371 (2R)-2-(3-Ethylphenyl)propan-1-amine CAS No. 2248187-30-4

(2R)-2-(3-Ethylphenyl)propan-1-amine

Cat. No.: B2646371
CAS No.: 2248187-30-4
M. Wt: 163.264
InChI Key: QRCSUKBVCVCHSZ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(3-Ethylphenyl)propan-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a chiral center at the second carbon, making it optically active.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3-Ethylphenyl)propan-1-amine can be achieved through several methods:

    Reductive Amination: This involves the reaction of 3-ethylbenzaldehyde with a suitable amine source in the presence of a reducing agent like sodium cyanoborohydride.

    Grignard Reaction: The Grignard reagent derived from 3-ethylbromobenzene can react with a nitrile to form an intermediate, which upon hydrolysis yields the desired amine.

Industrial Production Methods

Industrial production may involve catalytic hydrogenation of a precursor compound under high pressure and temperature, using catalysts such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.

    Reduction: The compound can undergo reduction to form a primary amine.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

(2R)-2-(3-Ethylphenyl)propan-1-amine may have applications in various fields:

    Chemistry: As a chiral building block in organic synthesis.

    Biology: Potential use in studying enzyme-substrate interactions.

    Medicine: Possible precursor for pharmaceutical compounds.

    Industry: Intermediate in the synthesis of agrochemicals or dyes.

Mechanism of Action

The mechanism of action would depend on its specific application. For instance, if used as a pharmaceutical precursor, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Phenylpropan-1-amine: Lacks the ethyl group on the aromatic ring.

    (2R)-2-(4-Ethylphenyl)propan-1-amine: The ethyl group is in a different position on the aromatic ring.

Uniqueness

The presence of the ethyl group at the 3-position on the aromatic ring may confer unique steric and electronic properties, affecting its reactivity and interactions compared to similar compounds.

Properties

IUPAC Name

(2R)-2-(3-ethylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-10-5-4-6-11(7-10)9(2)8-12/h4-7,9H,3,8,12H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCSUKBVCVCHSZ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC=C1)[C@@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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